REACTION_CXSMILES
|
[CH:1]([N:4]1[C:13]2[C:8](=[CH:9][CH:10]=[C:11]([CH3:14])[CH:12]=2)[C:7]([C:15]2[CH:20]=[CH:19][CH:18]=[C:17]([OH:21])[CH:16]=2)=[N:6][C:5]1=[O:22])([CH3:3])[CH3:2].[C:23](OC(=O)C)(=[O:25])[CH3:24].S(=O)(=O)(O)O>>[C:23]([O:21][C:17]1[CH:16]=[C:15]([C:7]2[C:8]3[C:13](=[CH:12][C:11]([CH3:14])=[CH:10][CH:9]=3)[N:4]([CH:1]([CH3:3])[CH3:2])[C:5](=[O:22])[N:6]=2)[CH:20]=[CH:19][CH:18]=1)(=[O:25])[CH3:24]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N1C(N=C(C2=CC=C(C=C12)C)C1=CC(=CC=C1)O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The reaction mixture is then poured over salted ice in a vessel
|
Type
|
EXTRACTION
|
Details
|
the resulting liquid is extracted twice with 300 ml portions of benzene: n-butanol (4:1)
|
Type
|
WASH
|
Details
|
the combined extracts washed with distilled water until free of acid
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to obtain a residue
|
Type
|
CUSTOM
|
Details
|
The residue is crystallized from methanol
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC=1C=C(C=CC1)C1=NC(N(C2=CC(=CC=C12)C)C(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |